7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
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Overview
Description
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring, with a fluorine atom at the 7th position and a carboxylic acid group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated pyridine derivative, the compound can be synthesized through a series of reactions involving halogenation, cyclization, and functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of probes and assays to investigate biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. This interaction can lead to the inhibition or activation of target proteins, resulting in therapeutic effects .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and substituents.
Pyrrolo[3,4-c]pyridine derivatives: These isomers have different arrangements of the pyrrole and pyridine rings, leading to distinct chemical and biological properties.
Uniqueness: 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This fluorinated compound often exhibits enhanced stability, bioavailability, and target specificity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C8H5FN2O2 |
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Molecular Weight |
180.14 g/mol |
IUPAC Name |
7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-11-7(8(12)13)4-1-2-10-6(4)5/h1-3,10H,(H,12,13) |
InChI Key |
JRDFZGBEAPFXRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2F)C(=O)O |
Origin of Product |
United States |
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